![molecular formula C7H10N2O B14062946 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole](/img/structure/B14062946.png)
3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole is a heterocyclic compound that features a fused pyran and pyrazole ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole typically involves multicomponent reactions. One common method is the condensation of aromatic aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as sodium benzoate . This reaction proceeds smoothly in water at room temperature, making it an eco-friendly approach.
Industrial Production Methods
Industrial production methods for this compound often focus on green chemistry principles. Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of the human Chk1 kinase enzyme, which plays a role in cell cycle regulation . The compound’s structural diversity allows for modulation of its activity by modifying different regions of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrano[3,2-c]pyrazole
- Pyrano[3,4-c]pyrazole
- Pyrano[4,3-c]pyrazole
Uniqueness
3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole is unique due to its specific isomeric form, which imparts distinct biological activities and chemical properties. Compared to other pyranopyrazole isomers, it has been more extensively investigated for its potential therapeutic applications .
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
3-methyl-2,4,5,6-tetrahydropyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C7H10N2O/c1-5-6-3-2-4-10-7(6)9-8-5/h2-4H2,1H3,(H,8,9) |
Clave InChI |
GPGVQZBQAJYLGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCCOC2=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


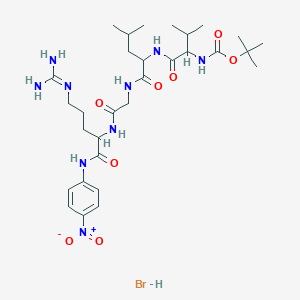
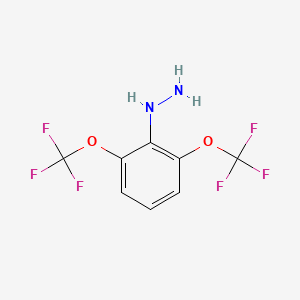
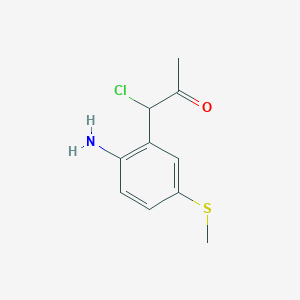
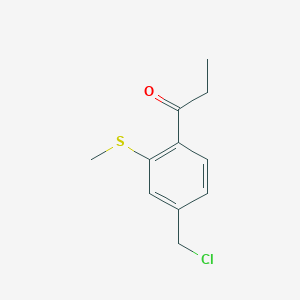



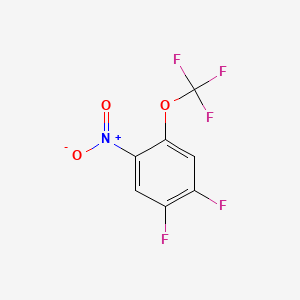
![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)

![Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14062924.png)


![1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol](/img/structure/B14062940.png)
